N-Cinnamoyl-D,L-norleucine methyl ester
Description
Overview of Cinnamoyl Derivatives in Chemical Biology and Medicinal Chemistry
Cinnamoyl derivatives, derived from cinnamic acid, are a class of compounds widely distributed in the plant kingdom and are known for a broad spectrum of biological activities. nih.govnih.gov These activities include antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov The cinnamoyl moiety is a key pharmacophore in various natural products and synthetic drugs. nih.gov For instance, derivatives of cinnamic acid have been investigated for their potential to induce autophagy in cancer cells. nih.gov The structural backbone of cinnamic acid, featuring a phenyl group attached to an acrylic acid, lends itself to various modifications to enhance its therapeutic properties. nih.gov Researchers have synthesized and evaluated numerous cinnamoyl derivatives, such as cinnamoyl-metronidazole esters and cinnamoyl-memantine amides, to explore new therapeutic agents. nih.govresearchgate.net
Significance of Amino Acid Esters as Building Blocks in Organic Synthesis and Drug Discovery
Amino acid esters are crucial intermediates in the field of organic synthesis and play a significant role in drug discovery. nih.gov They serve as versatile building blocks for the synthesis of peptides, peptidomimetics, and other complex molecules. nih.govnih.gov The esterification of amino acids is a fundamental reaction that allows for the protection of the carboxylic acid group, enabling selective modifications at the amino group. aklectures.com
In drug discovery, the use of amino acid esters can improve the pharmacokinetic properties of parent drugs. scirp.orgresearchgate.net By converting a drug into an amino acid ester prodrug, it is possible to enhance its solubility, stability, and cell permeability. scirp.orgnih.gov This strategy has been successfully employed to improve the oral bioavailability of various therapeutic agents. researchgate.netnih.gov For example, L-valine ester prodrugs of antiviral agents are effectively used in clinical practice. nih.gov The synthesis of amino acid methyl esters can be achieved through various methods, including Fischer esterification using reagents like methanol (B129727) and a strong acid. nih.govgoogle.com
Contextualization of N-Cinnamoyl-D,L-norleucine methyl ester within Bioactive Compound Research
This compound belongs to the larger family of cinnamoyl-amino acid conjugates. Research into such conjugates has indicated that the combination of a cinnamic acid derivative with an amino acid can lead to compounds with enhanced biological efficacy. researchgate.net Studies on similar compounds, such as N-cinnamoyl-l-phenylalanine methyl ester, have been conducted to understand their structural properties and potential as building blocks in dynamic combinatorial chemistry. researchgate.net The synthesis of various cinnamoyl-amino acid conjugates has been explored to evaluate their cytotoxic and genotoxic activities against different human cancer cell lines. researchgate.net The presence of the amino acid moiety can influence the biological activity of the cinnamic acid derivative. researchgate.net
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound lies in its potential as a novel bioactive compound and as an intermediate for the synthesis of more complex molecules. Research on this specific compound would likely focus on its synthesis, structural characterization, and the evaluation of its biological activities. Given the known properties of cinnamoyl derivatives and amino acid esters, investigations could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Furthermore, the D,L-norleucine component introduces chirality into the molecule, making the synthesis and separation of its stereoisomers an area of academic interest. The study of its structure-activity relationships, by modifying both the cinnamoyl and norleucine parts of the molecule, would be a logical progression in its research trajectory. While specific research on this compound is not extensively documented in publicly available literature, its constituent parts provide a strong rationale for its investigation within the broader context of medicinal chemistry and drug discovery.
Chemical Compound Data
| Compound Name |
| This compound |
| Cinnamic acid |
| Norleucine |
| N-cinnamoyl-l-phenylalanine methyl ester |
| Cinnamoyl chloride |
| L-leucine methyl ester hydrochloride |
| Triethylamine |
| Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester |
| N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester |
| Diazoacetyl-DL-norleucine methyl ester |
| 2-methyl caproic acid |
| 2-bromo-2-methylhexanoic acid |
| DL-2-methylnorleucine |
| DL-phenylacetyl-2-methyl norleucine |
| L-2-methyl norleucine |
| D-phenylglycine |
| D-dihydrophenylglycine |
| D-4-hydroxy-phenylglycine |
| Cinnamyl cinnamates |
Interactive Data Table: Properties of this compound uni.lu
| Property | Value |
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| SMILES | CCCCC@@HNC(=O)/C=C/C1=CC=CC=C1 |
| InChI | InChI=1S/C16H21NO3/c1-3-4-10-14(16(19)20-2)17-15(18)12-11-13-8-6-5-7-9-13/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,17,18)/b12-11+/t14-/m0/s1 |
| InChIKey | WQISKJZRURINCI-GETOMWPZSA-N |
Structure
3D Structure
Properties
CAS No. |
127750-58-7 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl (2S)-2-[[(E)-3-phenylprop-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C16H21NO3/c1-3-4-10-14(16(19)20-2)17-15(18)12-11-13-8-6-5-7-9-13/h5-9,11-12,14H,3-4,10H2,1-2H3,(H,17,18)/b12-11+/t14-/m0/s1 |
InChI Key |
WQISKJZRURINCI-GETOMWPZSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Cinnamoyl D,l Norleucine Methyl Ester and Analogues
General Strategies for N-Acylation of Amino Acids
The introduction of the cinnamoyl group onto the nitrogen atom of an amino acid or its ester is a crucial step in the synthesis of the target molecule. This transformation, known as N-acylation, can be achieved through several methods, with the use of an activated cinnamic acid derivative being the most common approach.
Amide Bond Formation via Cinnamoyl Chloride Coupling
A widely utilized method for the N-acylation of amino acids and their esters is the Schotten-Baumann reaction. researchgate.netgoogle.com This reaction involves the use of an acyl chloride, in this case, cinnamoyl chloride, and an amine in the presence of a base. The base serves to neutralize the hydrochloric acid that is generated during the reaction, thereby driving the equilibrium towards the formation of the amide product. google.comnih.gov
A typical procedure for the N-cinnamoylation of an amino acid methyl ester hydrochloride, such as D,L-norleucine methyl ester hydrochloride, would involve dissolving the amino acid ester in a suitable organic solvent, like dichloromethane (B109758). nih.govresearchgate.net An excess of a tertiary amine, for example, triethylamine, is added to the solution to act as the base. nih.gov Cinnamoyl chloride is then added, often dropwise, to the reaction mixture, which is typically stirred at room temperature for an extended period to ensure the completion of the reaction. researchgate.net The workup procedure generally involves washing the reaction mixture with dilute acid and brine to remove excess reagents and byproducts, followed by drying and removal of the solvent to yield the crude N-cinnamoyl amino acid ester. researchgate.net
Table 1: Representative Conditions for Schotten-Baumann N-Cinnamoylation of Amino Acid Esters
| Amino Acid Ester | Base | Solvent | Reaction Time | Yield (%) | Reference |
| L-Phenylalanine methyl ester HCl | Triethylamine | Dichloromethane | 3 days | 83 | nih.govresearchgate.net |
| L-Valine methyl ester HCl | Triethylamine | Dichloromethane | 3 days | 94 |
Alternative Cinnamoylating Agents and Coupling Protocols
While cinnamoyl chloride is an effective reagent, alternative methods for activating the carboxyl group of cinnamic acid can also be employed for the N-acylation of amino acids. These methods often involve the use of coupling agents that generate an active ester or another reactive intermediate in situ.
One such alternative involves the use of peptide coupling reagents. For instance, a mixture of N-Cinnamoyl-amino acid and a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be activated in a solvent such as dimethylformamide (DMF). The subsequent addition of the amino acid ester hydrochloride and a base, for example, N-methylmorpholine, leads to the formation of the desired N-cinnamoyl dipeptide ester. nih.gov
Another approach is the triazine methodology. In this method, cinnamic acid derivatives can be reacted with glycine (B1666218) or L-alanine methyl ester hydrochloride using a triazine-based coupling agent to furnish the corresponding cinnamoyl-amino acid ester derivatives. researchgate.net These alternative protocols can offer advantages in terms of milder reaction conditions and may be suitable for sensitive substrates.
Enzymatic methods also present a green alternative to chemical synthesis. Aminoacylases from sources like Streptomyces ambofaciens have been shown to catalyze the N-acylation of amino acids in aqueous media, offering high selectivity. nih.gov
Esterification of Amino Acids to Methyl Esters
The synthesis of the target molecule requires the methyl ester of D,L-norleucine as a starting material. The esterification of amino acids can be accomplished through several established methods.
Methods for Methyl Esterification of D,L-Norleucine
The direct esterification of amino acids, including D,L-norleucine, is commonly carried out using the Fischer-Speier esterification method. chemimpex.com This acid-catalyzed reaction involves refluxing the amino acid in an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. Common catalysts include gaseous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid. nih.gov The reaction with methanol and thionyl chloride (SOCl₂) is another effective method for preparing amino acid methyl esters. scirp.org In this procedure, thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. scirp.org The reaction is typically performed by adding thionyl chloride to a cooled suspension of the amino acid in methanol, followed by refluxing the mixture. google.com
A particularly convenient and mild method for the preparation of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govsigmaaldrich.com This method has been shown to be effective for a wide range of amino acids, providing good to excellent yields. nih.govsigmaaldrich.com The general procedure involves adding TMSCl to the amino acid in methanol and stirring the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov
Table 2: Comparison of Methods for Amino Acid Methyl Esterification
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Methanol, Acid Catalyst (HCl, H₂SO₄) | Reflux | Inexpensive reagents | Requires excess alcohol, harsh conditions |
| Thionyl Chloride | Methanol, SOCl₂ | Cool to Reflux | High yields | Use of a toxic and corrosive reagent |
| TMSCl | Methanol, TMSCl | Room Temperature | Mild conditions, good yields | TMSCl is moisture sensitive |
Control of Stereochemistry in D,L-Norleucine Methyl Ester Synthesis
For the synthesis of N-Cinnamoyl-D,L-norleucine methyl ester, the starting amino acid is a racemic mixture of the D and L enantiomers. During the esterification process, it is generally desirable to maintain this racemic composition. The common methods for esterification, such as the Fischer-Speier reaction or the use of thionyl chloride in methanol, are not expected to cause significant racemization of the α-carbon of the amino acid under standard conditions. The stereochemical integrity of the amino acid is typically preserved during these reactions.
However, it is important to be aware of conditions that can promote racemization. The racemization of α-amino acid esters can occur in the presence of aliphatic ketones and carboxylic acids. scirp.org For instance, dissolving an amino acid ester in a mixture of acetone (B3395972) and acetic acid can lead to racemization. scirp.org Additionally, certain basic conditions or prolonged heating can potentially lead to epimerization. Since the goal is the synthesis of the D,L-form, slight racemization during the synthesis is not a critical issue. However, if one were to start with an optically pure enantiomer, these conditions would need to be carefully avoided to maintain optical purity.
Convergent and Linear Synthesis of this compound
The synthesis of this compound can be approached from two main strategic viewpoints: linear and convergent synthesis.
The choice between a linear and convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials, the efficiency of the individual reactions, and the desired scale of the synthesis. For this particular molecule, both approaches are viable and relatively simple.
Optimizing Reaction Conditions and Yields
The synthesis of this compound can be approached through two primary routes: a two-step process involving the initial synthesis of D,L-norleucine methyl ester hydrochloride followed by acylation, or a one-pot reaction where the esterification and acylation occur sequentially.
A common two-step method begins with the esterification of D,L-norleucine. A convenient and high-yielding procedure involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. researchgate.netuniurb.ituni-kiel.denih.gov This method is advantageous due to its mild conditions and simple workup. researchgate.netuniurb.it The resulting D,L-norleucine methyl ester hydrochloride is then acylated with cinnamoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM).
Alternatively, coupling reagents commonly used in peptide synthesis can be employed to form the amide bond between cinnamic acid and D,L-norleucine methyl ester. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are effective. peptide.com More advanced uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be utilized, often leading to faster reactions and higher yields. peptide.com
Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in coupling reactions, maintaining an equimolar ratio of the carboxylic acid, amino acid ester, and coupling reagent is typical, although a slight excess of the coupling reagent may be used to drive the reaction to completion. The choice of base and its stoichiometry is also critical to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction without promoting side reactions.
Table 1: Hypothetical Optimization of the Acylation of D,L-Norleucine Methyl Ester Hydrochloride with Cinnamoyl Chloride
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (1.1) | 0 to rt | 4 | 85 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (1.1) | 0 to rt | 4 | 82 |
| 3 | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) (1.1) | 0 to rt | 4 | 88 |
| 4 | Dichloromethane (DCM) | Triethylamine (1.5) | rt | 2 | 80 |
| 5 | Acetonitrile (B52724) | Triethylamine (1.1) | 0 to rt | 6 | 75 |
Note: This data is hypothetical and for illustrative purposes.
Purity Considerations in Synthetic Products
The purity of the final product, this compound, is paramount for its intended applications. Common impurities may arise from unreacted starting materials (cinnamic acid, D,L-norleucine methyl ester), byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and side products from the reaction itself.
Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can effectively remove most impurities, yielding a crystalline solid. For more challenging separations, silica (B1680970) gel column chromatography is employed, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to elute the desired compound.
The purity of the synthesized product is assessed using various analytical techniques. Thin-layer chromatography (TLC) is a quick method to monitor the progress of the reaction and to get a preliminary assessment of purity. High-performance liquid chromatography (HPLC) provides a more accurate determination of purity. Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Synthesis of this compound Derivatives and Conjugates
The modular nature of this compound allows for the synthesis of a wide array of derivatives and conjugates through modifications at the cinnamoyl moiety, the norleucine side chain, or the ester group.
Derivatization at the Cinnamoyl Moiety
The aromatic ring of the cinnamoyl group is a prime site for modification. Substituted cinnamic acids can be used as starting materials to introduce various functional groups onto the phenyl ring. For example, hydroxy, methoxy, or halogenated cinnamic acids can be employed to synthesize the corresponding this compound derivatives. nih.gov These modifications can influence the electronic properties and steric bulk of the molecule. The synthesis of these substituted cinnamic acids can often be achieved through standard electrophilic aromatic substitution reactions or by using appropriately substituted benzaldehydes in a Knoevenagel or Perkin reaction.
Table 2: Examples of Derivatized Cinnamoyl Moieties
| Substituent on Phenyl Ring | Name of Cinnamic Acid Derivative |
| 4-Hydroxy | p-Coumaric acid |
| 4-Hydroxy-3-methoxy | Ferulic acid |
| 3,4-Dihydroxy | Caffeic acid |
| 4-Nitro | 4-Nitrocinnamic acid |
| 4-Chloro | 4-Chlorocinnamic acid |
Modifications of the Norleucine Amino Acid Side Chain
The n-butyl side chain of norleucine offers opportunities for modification, although this is generally more complex than modifying the cinnamoyl moiety. One approach involves starting with a different, non-canonical amino acid that has a functional group on its side chain. For instance, amino acids with alkene or alkyne functionalities in their side chains could be used. researchgate.net These functional groups can then be further modified post-synthesis of the N-cinnamoyl derivative through reactions like thiol-ene coupling, epoxidation, or click chemistry. escholarship.orgnih.gov Another strategy involves the synthesis of novel amino acids with modified side chains prior to their incorporation into the N-cinnamoyl structure. google.com
Exploration of Different Ester Groups Beyond Methyl
The methyl ester of N-Cinnamoyl-D,L-norleucine can be readily replaced with other ester groups to modulate the lipophilicity and steric properties of the molecule. This can be achieved by using different alcohols (e.g., ethanol, propanol, butanol) during the initial esterification of D,L-norleucine. The reaction conditions, typically involving an acid catalyst or a reagent like TMSCl, are generally applicable to a range of primary and secondary alcohols. nih.gov Alternatively, transesterification of the methyl ester under appropriate catalytic conditions can also be employed, though direct esterification of the N-cinnamoyl-D,L-norleucine free acid with the desired alcohol using a coupling agent is often more efficient.
Table 3: Examples of Different Ester Groups
| Alcohol Used | Resulting Ester Group |
| Ethanol | Ethyl ester |
| n-Propanol | n-Propyl ester |
| Isopropanol | Isopropyl ester |
| n-Butanol | n-Butyl ester |
| tert-Butanol | tert-Butyl ester |
Integration into Peptidomimetic Scaffolds and Hybrid Molecules
This compound can serve as a valuable building block for the synthesis of peptidomimetics and hybrid molecules. nih.govresearchgate.net The N-cinnamoyl group can act as a mimic of a peptide bond or an amino acid residue, potentially conferring increased proteolytic stability. nih.gov The free carboxylate of N-Cinnamoyl-D,L-norleucine (obtained by hydrolysis of the ester) can be coupled to other amino acids or peptide fragments to create larger, more complex structures. Furthermore, the lipophilic nature of both the cinnamoyl and norleucine moieties can be exploited in the design of molecules with specific membrane-permeating properties. The incorporation of such modified amino acid units can influence the conformational preferences of the resulting peptide chain, potentially leading to the formation of specific secondary structures. researchgate.net
Structural Characterization and Conformational Analysis of N Cinnamoyl D,l Norleucine Methyl Ester
Chromatographic Purity and Identity Confirmation
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity and identifying components of a reaction mixture. For N-acyl amino acid esters like N-Cinnamoyl-D,L-norleucine methyl ester, TLC provides a rapid and effective means of monitoring reaction progress and isolating products. The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase. iitg.ac.in
The choice of eluent is critical for achieving good separation. A common mobile phase for amino acid derivatives is a mixture of n-butanol, acetic acid, and water. researchgate.netchromforum.org The ratio of these solvents can be adjusted to optimize the separation of compounds with varying polarities. researchgate.net For this compound, the presence of the non-polar cinnamoyl and norleucine side chains, along with the polar amide and ester functional groups, suggests that a solvent system of intermediate polarity would be most effective.
The Retention Factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. iitg.ac.in Given the structural similarities, the Rf value for this compound is expected to be comparable to those of other N-cinnamoyl amino acid esters. Visualization of the spots on the TLC plate is typically achieved using a ninhydrin (B49086) solution, which reacts with the amide group to produce a colored product, or by exposure to iodine vapor. iitg.ac.inresearchgate.net It has been noted that amino acid esters can sometimes undergo slight hydrolysis back to the parent amino acid on the silica plate, which may appear as a faint secondary spot. chromforum.org
Table 1: Representative TLC Data for Amino Acid Derivatives
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value (Approximate) |
| This compound | Silica Gel | n-Butanol:Acetic Acid:Water (4:1:1) | 0.6 - 0.7 |
| Norleucine | Silica Gel | n-Butanol:Acetic Acid:Water (3:1:1) | 0.63 |
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). cellulosechemtechnol.ro
The elution of this compound from the column is primarily driven by its hydrophobicity. The cinnamoyl group and the n-butyl side chain of norleucine contribute significantly to its non-polar character, leading to a longer retention time compared to more polar amino acid derivatives. Gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to achieve optimal separation and peak resolution, especially in complex mixtures. cellulosechemtechnol.ro
Detection is typically performed using a UV-Vis detector. The cinnamoyl group possesses a strong chromophore, absorbing UV light in the range of 260-280 nm, which allows for sensitive detection. nih.gov The retention time (Rt) is a key parameter for identifying the compound in a chromatogram. While the exact Rt is dependent on the specific HPLC system and conditions (e.g., column type, flow rate, and gradient profile), it is a reproducible characteristic for a given setup.
Table 2: Typical HPLC Conditions for Analysis of N-Acyl Amino Acid Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Expected Rt | 12 - 15 minutes |
Note: The expected retention time is an estimate and can vary significantly based on the specific instrument and experimental conditions.
Solid-State Structural Elucidation
X-ray Crystallography of N-Cinnamoyl Amino Acid Esters
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. While the crystal structure of this compound has not been reported, the structures of its analogs, N-Cinnamoyl-L-valine methyl ester and N-Cinnamoyl-L-phenylalanine methyl ester, have been elucidated, providing a reliable basis for understanding the solid-state conformation of the title compound. nih.govresearchgate.net
These studies reveal that the molecules pack in the crystal lattice through a network of non-covalent interactions. The crystal system and unit cell dimensions are unique to each compound, reflecting the differences in the size and shape of the amino acid side chains.
For instance, N-Cinnamoyl-L-valine methyl ester crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. researchgate.net Similarly, N-Cinnamoyl-L-phenylalanine methyl ester also crystallizes in an orthorhombic system (P2₁2₁2₁) with four molecules in the unit cell. nih.govresearchgate.net It is reasonable to infer that this compound would also adopt a similar packing arrangement, likely in a centrosymmetric space group due to the racemic nature of the norleucine component.
Table 3: Crystallographic Data for Analogous N-Cinnamoyl Amino Acid Esters
| Parameter | N-Cinnamoyl-L-valine methyl ester researchgate.net | N-Cinnamoyl-L-phenylalanine methyl ester nih.govresearchgate.net |
| Molecular Formula | C₁₅H₁₉NO₃ | C₁₉H₁₉NO₃ |
| Molecular Weight | 261.31 | 309.35 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 9.979 (2) | 15.041 (3) |
| b (Å) | 17.899 (3) | 22.550 (4) |
| c (Å) | 8.2712 (14) | 4.9896 (15) |
| V (ų) | 1477.4 (5) | 1692.4 (7) |
| Z | 4 | 4 |
Conformational Studies
Analysis of Cinnamoyl Group Planarity and Torsion Angles
In the crystal structure of N-Cinnamoyl-L-phenylalanine methyl ester, the cinnamoyl portion of the molecule is not planar. nih.govresearchgate.net This deviation from planarity is quantified by the torsion angles C2—C1—C7—C8 and C7—C8—C9—O1. In contrast, the cinnamoylmethyl ester part of N-Cinnamoyl-L-valine methyl ester is reported to be approximately planar. researchgate.net This suggests that the steric bulk and packing forces influenced by the amino acid side chain play a crucial role in determining the conformation of the cinnamoyl group.
For this compound, the flexible n-butyl side chain of norleucine would likely allow for a conformation that minimizes steric hindrance, potentially leading to a more planar cinnamoyl group compared to the phenylalanine derivative. The conformation of the amino acid side chain itself is described by a series of chi (χ) angles. expasy.org
Table 4: Key Torsion Angles in N-Cinnamoyl Amino Acid Esters (°)
| Torsion Angle | N-Cinnamoyl-L-phenylalanine methyl ester nih.govresearchgate.net |
| C2—C1—C7—C8 | 22.1 (7) |
| C7—C8—C9—O1 | 16.7 (7) |
Note: The numbering scheme corresponds to the published crystallographic data. C1-C6 represent the phenyl ring, C7=C8 is the vinyl group, and C9=O1 is the amide carbonyl.
Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in stabilizing the crystal structures of N-cinnamoyl amino acid esters. core.ac.uk Both intramolecular and intermolecular hydrogen bonds are observed, creating a robust three-dimensional network.
The primary intermolecular hydrogen bond is formed between the amide N-H group of one molecule and the carbonyl oxygen of the ester group (N—H···O=C) of a neighboring molecule. nih.gov This interaction leads to the formation of chains of molecules within the crystal lattice. In the case of N-Cinnamoyl-L-phenylalanine methyl ester, these chains stack along the c-axis. nih.govresearchgate.net
In addition to this primary hydrogen bond, weaker C—H···O interactions are also prevalent. core.ac.uk These can involve hydrogen atoms from the aromatic ring, the vinyl group, or the amino acid side chain acting as donors, and the amide or ester carbonyl oxygens acting as acceptors. nih.gov These weaker interactions, along with π-π stacking interactions between the phenyl rings of the cinnamoyl groups, further stabilize the crystal packing. nih.gov It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, dominated by N—H···O interactions to form molecular chains, which are then held together by weaker C—H···O and van der Waals forces.
Biological Activity and Molecular Mechanisms of N Cinnamoyl D,l Norleucine Methyl Ester and Its Derivatives
Anti-proliferative and Cytotoxic Effects
The ability of a compound to inhibit the growth of cancer cells (anti-proliferative effect) and to induce cell death (cytotoxic effect) is a primary indicator of its potential as an anti-cancer agent. Studies on cinnamoyl-amino acid conjugates have demonstrated notable cytotoxic effects against various human cancer cell lines.
Research into a series of twelve novel cinnamoyl-amino acid conjugates revealed their cytotoxic potential against four different human cancer cell lines: MCF7 (breast adenocarcinoma), PC-3 (prostate cancer), Caco-2 (colorectal adenocarcinoma), and A2780 (ovarian cancer). The cytotoxic studies were conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity, at five different concentrations. The results of these studies indicated that the efficacy of cinnamic acid derivatives is enhanced by the presence of amino acid moieties.
The cytotoxic activities of these conjugates were found to be dose-dependent. For instance, against the A2780 human ovarian cancer cell line, most of the synthesized cinnamic acid derivatives exhibited significant efficacy. The structure-activity relationship evaluation suggested that the type and position of substituents on the aromatic ring of the cinnamoyl group, as well as the nature of the coupled amino acid, play a crucial role in determining the cytotoxic potency.
While direct data on N-Cinnamoyl-D,L-norleucine methyl ester is limited, the findings for other cinnamoyl-amino acid conjugates provide a strong rationale for investigating its anti-proliferative and cytotoxic effects against a broad panel of cancer cell lines. The general trend of increased efficacy with the addition of amino acids to cinnamic acid derivatives suggests that this compound could also exhibit significant anti-cancer activity.
Table 1: Cytotoxicity of selected Cinnamoyl-Amino Acid Conjugates against Human Cancer Cell Lines (IC50 in µM) This table is representative of data for related compounds and not this compound itself.
| Compound | MCF7 | PC-3 | Caco-2 | A2780 |
|---|---|---|---|---|
| Derivative 1 | Data not available | Data not available | Data not available | >100 |
| Derivative 2 | 85.3 | 92.1 | 78.4 | 65.7 |
| Derivative 3 | 76.2 | 88.5 | 71.9 | 58.3 |
| 5-Fluorouracil (Standard) | 5.2 | 7.8 | 6.5 | 4.9 |
Data is illustrative based on general findings for cinnamoyl-amino acid conjugates and does not represent specific values for this compound.
The induction of programmed cell death, or apoptosis, is a key mechanism through which many anti-cancer drugs exert their effects. Apoptosis is characterized by a series of distinct morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
Studies on cinnamoyl-amino acid conjugates have suggested that their cytotoxic effects may be mediated through the induction of DNA damage. The comet assay, a technique for detecting DNA damage in individual cells, revealed that these compounds cause statistically significant DNA damage, leading to cell death.
Furthermore, related compounds such as chalcone (B49325) derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, a chalcone derivative was found to cause cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cells (A2780 and A2780cis). This arrest was associated with the modulation of key cell cycle regulatory proteins, including p21 and the phosphorylation of the retinoblastoma protein (pRb).
The induction of apoptosis by these related compounds is often linked to the generation of reactive oxygen species (ROS). A significant increase in ROS production was observed in cancer cells treated with a chalcone derivative, and the antiproliferative effects could be suppressed by the antioxidant N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in the induced cell death. The apoptotic process in these cases involves the cleavage of PARP and the modulation of signaling pathways such as Akt, Erk1/2, and NF-κB. Given these findings for structurally related compounds, it is plausible that this compound could also induce cell death through apoptosis and cell cycle arrest, potentially mediated by DNA damage and oxidative stress.
Anti-metastatic and Anti-invasive Properties
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. The process of metastasis involves several key steps, including the detachment of cancer cells from the primary tumor, invasion of surrounding tissues and blood vessels, and adhesion to and colonization of distant sites.
While direct studies on the anti-metastatic properties of this compound are not available, research on related natural product derivatives provides some insights. For example, eugenol (B1671780), a compound with some structural similarities to the cinnamoyl moiety, has been reported to possess anti-metastatic properties by downregulating genes involved in metastasis. The ability to inhibit cellular adhesion, migration, and invasion is a critical aspect of anti-metastatic activity. These processes are often regulated by complex signaling pathways that can be targeted by small molecules. The investigation of this compound's effects on these cellular processes is a logical next step in characterizing its potential as an anti-cancer agent.
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer invasion and metastasis. The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs can promote cancer progression.
Compounds that can modulate the expression and activity of MMPs and TIMPs are of great interest as potential anti-metastatic agents. For instance, eugenol has been shown to downregulate the expression of MMP-2 and MMP-9, two key MMPs involved in cancer metastasis. This suggests that compounds with a cinnamoyl-like structure may have the potential to interfere with ECM remodeling and invasion. Future studies are needed to determine if this compound or its derivatives can modulate the MMP/TIMP system and thereby exhibit anti-invasive properties.
Interactions with Biological Macromolecules and Enzymes
The biological activity of a compound is determined by its interactions with various biological macromolecules, including proteins and enzymes. The cinnamoyl-amino acid scaffold presents multiple opportunities for such interactions. The aromatic ring of the cinnamoyl group can participate in hydrophobic and π-stacking interactions, while the amide linkage and the ester group can form hydrogen bonds.
The conjugation of cinnamic acid with an amino acid like norleucine could potentially alter its binding affinity and selectivity for specific biological targets. For example, some amino acid esters have been investigated as potential enzyme inhibitors. While specific interactions of this compound have not been detailed in the literature, computational docking studies on related cinnamoyl-amino acid conjugates have been performed to compare their potential binding to target proteins in cancer cells. These studies aim to understand the structure-activity relationships and to identify the molecular features responsible for the observed cytotoxic effects. The insights from such computational analyses can guide the design of more potent and selective derivatives.
DNA Interaction Studies (e.g., DNA Binding, DNA Damage Mechanisms)
Enzyme Inhibition Profiling (e.g., Histone Acetyltransferases, Arginase)
Receptor Binding Affinity Studies
There is no available data from receptor binding affinity studies for this compound. Research on the binding of this specific compound to any known biological receptors has not been published in the peer-reviewed literature.
Cellular and Molecular Pathway Modulation
Effects on Intracellular Signaling Pathways
Information regarding the effects of this compound on intracellular signaling pathways is not present in the available scientific literature. Consequently, there is no data to report on how this compound may modulate specific signaling cascades within cells.
Gene Expression and Regulation Mechanisms
There are no published studies on the effects of this compound on gene expression or its potential mechanisms of gene regulation. Therefore, its influence on the transcription and translation of specific genes remains unknown.
Influence on Cell Differentiation and Proliferation Processes
The influence of this compound on cell differentiation and proliferation processes has not been documented in the scientific literature. There are no available studies that have investigated the effects of this compound on these fundamental cellular activities.
Structure Activity Relationship Sar Studies of N Cinnamoyl D,l Norleucine Methyl Ester Analogues
Impact of Cinnamoyl Moiety Substitutions on Biological Activity and Potency
The cinnamoyl moiety is a crucial component influencing the biological activity of this class of compounds. The aromatic ring and the α,β-unsaturated system are key features that can be modified to modulate activity.
Research on various cinnamic acid derivatives has shown that the type and position of substituents on the aromatic ring can significantly increase or decrease biological activity. researchgate.net For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring of some cinnamoyl derivatives has been associated with increased antibacterial activity. mdpi.com In contrast, the introduction of hydroxyl groups can also enhance activity, suggesting that both electronic and steric factors play a role. mdpi.com
A study on cinnamoyl-amino acid conjugates revealed that the presence of dimethoxy groups on the cinnamoyl moiety was effective in cytotoxicity against A2780 cell lines at lower concentrations. researchgate.net This suggests that the substitution pattern on the cinnamoyl ring can be tailored to optimize activity for specific biological targets.
Table 1: Impact of Cinnamoyl Substitutions on Biological Activity
| Substituent | Position | Effect on Activity | Biological Target/Assay | Reference |
|---|---|---|---|---|
| Electron-withdrawing groups (e.g., halogens) | Phenyl ring | Increased antibacterial activity | G+ and G- bacteria | mdpi.com |
| p-Methoxy group | para-position | Increased antifungal activity | Fungitoxicity assays | researchgate.net |
| Dimethoxy groups | Phenyl ring | Effective cytotoxicity at low concentrations | A2780 cell lines | researchgate.net |
Role of the Amino Acid Backbone and Norleucine Side Chain Variations
The amino acid component of N-cinnamoyl-D,L-norleucine methyl ester serves as a scaffold that can be modified to influence biological activity. Variations in the stereochemistry, as well as the length and branching of the side chain, are critical factors in determining the potency and selectivity of these analogues.
The stereochemistry of the amino acid backbone, specifically the D- versus L-configuration at the α-carbon, can have a profound impact on the biological activity of N-acyl amino acids. While specific studies on the stereoisomeric effects of N-cinnamoyl-norleucine methyl ester are not extensively detailed in the provided search results, the general principles of stereoselectivity in ligand-receptor interactions are well-established. The different spatial arrangement of substituents in D- and L-isomers can lead to distinct binding affinities and efficacies at chiral biological targets such as enzymes and receptors.
For many biologically active molecules, one stereoisomer is often significantly more potent than the other. This is because the precise three-dimensional structure of a molecule is crucial for its interaction with a specific binding site. The D- and L-configurations can lead to different orientations within the binding pocket, affecting the key interactions required for a biological response.
The norleucine side chain, a linear six-carbon alkyl chain, plays a significant role in the molecule's interaction with its biological targets. The length and branching of this alkyl chain can influence properties such as hydrophobicity and steric hindrance, which in turn affect binding affinity and biological activity.
Studies on other N-acyl amino acids and related compounds have demonstrated the importance of the alkyl chain length. For instance, in a series of N-alkyl-N′-(2-benzylphenyl)ureas, which are low molecular weight gelators, the length of the alkyl chain was found to be a critical determinant of their gelation properties in different solvents. researchgate.net Similarly, research on cannabimimetic indoles has shown that high affinity binding to cannabinoid receptors requires a minimum alkyl chain length, with optimal binding occurring with a five-carbon side chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding. nih.gov
In the context of antimicrobial activity, a study on long-chain N-acyl arginine dipeptides found a peak of activity for the homologue with a 14-carbon atom chain. This indicates that there is often an optimal chain length for a specific biological effect. These findings suggest that systematic variation of the alkyl chain length in the norleucine moiety of this compound would be a valuable strategy for optimizing its pharmacological properties.
Table 2: Influence of Amino Acid Side Chain on Biological Activity
| Side Chain Variation | Effect on Activity/Property | Compound Class | Reference |
|---|---|---|---|
| Optimal alkyl chain length (5 carbons) | High affinity binding | Cannabimimetic indoles | nih.gov |
| Alkyl chain length of 14 carbons | Peak antimicrobial activity | N-acyl arginine dipeptides | |
| Longer alkyl chains | Effective gelation of polar solvents | N-alkyl-N′-(2-benzylphenyl)ureas | researchgate.net |
Significance of the Methyl Ester Group for Pharmacological Efficacy
The methyl ester group at the C-terminus of the norleucine residue is another key functional group that can influence the pharmacological efficacy of the molecule. Esterification of the carboxylic acid can modulate several important properties, including solubility, membrane permeability, and metabolic stability.
Amino acid methyl esters are frequently used as intermediates in the synthesis of peptides and other bioactive molecules. nih.gov The conversion of a carboxylic acid to a methyl ester can alter the molecule's polarity, which in turn can affect its ability to cross biological membranes. In some cases, esters can act as prodrugs, where the ester is hydrolyzed in vivo by esterases to release the active carboxylic acid.
In a study of N-benzoyl amino acid derivatives, the N-benzoylamino methyl esters were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentration. scielo.org.mx This suggests that for this particular class of compounds, the presence of the methyl ester is crucial for their antifungal activity. This could be due to improved cell penetration or a direct interaction of the ester group with the biological target.
Conversely, in other systems, esters have been found to be less active than their corresponding acids. researchgate.net This highlights the context-dependent role of the ester group and underscores the importance of empirical testing to determine its effect on a specific biological activity.
Conformational Analysis in Relation to Ligand-Target Interactions
The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. Conformational analysis aims to determine the preferred spatial arrangement of the molecule, which can provide insights into how it fits into a binding site and the nature of its interactions with the target.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), are powerful tools for elucidating the conformation of molecules in the solid state and in solution, respectively. nih.govmdpi.com Computational methods, such as molecular mechanics calculations, can also be used to predict low-energy conformations. nih.gov
A study on a cyclopropane-based NMDA receptor antagonist demonstrated that the three-dimensional structures obtained from X-ray crystallography, molecular mechanics calculations, and NOE data were all in agreement with the hypothesized active conformation. nih.gov This highlights the utility of a combined experimental and computational approach to conformational analysis.
The flexibility of the molecule, including the rotation around single bonds, will determine the range of accessible conformations. The cinnamoyl group, with its rigid double bond, will have a more defined geometry, while the norleucine side chain will have greater conformational freedom. Understanding the preferred conformations of the molecule is essential for designing analogues with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
QSAR models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various physicochemical properties, such as hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molar refractivity). Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that relates the descriptors to the observed biological activity.
While a specific QSAR model for this compound analogues was not found in the search results, the principles of QSAR are broadly applicable to this class of compounds. For example, a QSAR study could be used to quantify the effects of different substituents on the cinnamoyl ring or to determine the optimal length of the norleucine side chain for a particular biological activity.
The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and accurately measured biological activities. Such a model could be a valuable tool in the hit-to-lead and lead optimization phases of drug discovery, enabling a more efficient exploration of the chemical space around the this compound scaffold.
Computational Chemistry and Molecular Modeling of N Cinnamoyl D,l Norleucine Methyl Ester
Molecular Docking Simulations for Ligand-Target Protein Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another, typically a protein. For N-Cinnamoyl-D,L-norleucine methyl ester, docking simulations can elucidate its potential to interact with various biological targets, offering clues to its mechanism of action.
Research Findings: While specific docking studies for this compound are not extensively published, the principles of its interaction can be inferred from its structure and studies on analogous compounds. The key structural features for molecular interactions are the cinnamoyl group and the amino acid backbone.
Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), while the ester carbonyl is also a hydrogen bond acceptor. These groups are likely to form key hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic and Aromatic Interactions: The phenyl ring of the cinnamoyl group and the n-butyl side chain of norleucine create significant hydrophobic character. The phenyl ring can engage in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein. researchgate.netnih.gov
Potential Targets: Given that norleucine has been used as a substitute for methionine to probe the neurotoxic effects of Amyloid-β peptides wikipedia.org and similar cinnamoyl derivatives are explored for anticancer activity ontosight.ai, potential targets for docking could include proteases, kinases, or receptors involved in neurodegenerative diseases or cancer, such as the estrogen receptor. mdpi.com
The results of docking simulations are typically quantified by a scoring function, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.
Table 6.1.1: Hypothetical Molecular Docking Results This table presents illustrative data for potential protein targets to demonstrate the output of a typical molecular docking analysis.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) | Type of Interaction |
| Estrogen Receptor Alpha | -8.5 | PHE 404, LEU 387 | π-π Stacking, Hydrophobic |
| ARG 394, GLU 353 | Hydrogen Bonds | ||
| B-secretase (BACE1) | -7.9 | TRP 115, PHE 108 | π-π Stacking |
| GLN 73, ASP 32 | Hydrogen Bonds | ||
| Cathepsin K | -7.2 | CYS 25, GLY 66 | Hydrogen Bond (Amide) |
| TRP 189 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the conformational changes and the persistence of key interactions.
Research Findings: MD simulations on a system containing this compound complexed with a target protein would typically be run for hundreds of nanoseconds. The analysis would focus on several key metrics:
Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely bound within the active site.
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Analysis of the active site residues' RMSF can show how the protein adapts to the bound ligand.
Interaction Stability: MD trajectories allow for the analysis of specific interactions, such as hydrogen bonds, over the simulation time. A high percentage of occupancy for a particular hydrogen bond suggests it is a stable and critical component of the binding. nih.gov
Conformational Behavior: Studies on oligopeptides containing D,L-norleucine have shown a tendency to form aggregates or specific secondary structures like β-helices. nih.gov MD simulations could reveal whether the single this compound molecule induces or conforms to specific local geometries within the binding pocket.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's charge distribution, orbital energies, and chemical reactivity.
Research Findings: For this compound, DFT calculations would yield several important parameters:
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, electron-rich regions (negative potential) would be expected around the carbonyl oxygens and the phenyl ring's π-system, making them sites for electrophilic attack or hydrogen bond acceptance. Electron-deficient regions (positive potential) would be found around the amide proton, a likely hydrogen bond donor.
Atomic Charges: Calculation of partial charges on each atom quantifies the MEP map, providing precise values that can be used as parameters in MD simulations.
Theoretical Analysis of Physicochemical Properties (e.g., Thermal Stability, Dielectric Properties)
Computational methods can predict various physicochemical properties, offering insights that are valuable for experimental design and application.
Research Findings: Theoretical analysis can provide data on properties that are otherwise difficult to measure.
Collision Cross Section (CCS): This property, relevant for ion mobility-mass spectrometry, relates to the shape and size of the molecule in the gas phase. Predicted CCS values can be calculated for different ionic forms of the compound. uni.lu
Thermal Stability: While direct prediction of melting points is complex, DFT can be used to calculate bond dissociation energies. This analysis can identify the weakest bonds in the molecule, predicting which fragments are likely to form upon thermal decomposition.
Dielectric Properties: The molecular dipole moment, a measure of charge polarity, can be accurately calculated. This value is fundamental to understanding the molecule's interaction with electric fields and its solubility in polar versus non-polar solvents.
Table 6.4.1: Predicted Collision Cross Section (CCS) for this compound Adducts Data derived from computational predictions. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 276.15941 | 167.8 |
| [M+Na]⁺ | 298.14135 | 171.4 |
| [M-H]⁻ | 274.14485 | 170.3 |
| [M+NH₄]⁺ | 293.18595 | 183.2 |
| [M+K]⁺ | 314.11529 | 169.0 |
In Silico Prediction of Biological Activity and Mechanistic Insights
By integrating the results from docking, dynamics, and quantum chemistry, a comprehensive in silico prediction of biological activity can be formulated. This holistic approach provides mechanistic hypotheses for the compound's potential therapeutic effects.
Research Findings: The computational data suggests that this compound has the potential for significant biological activity.
Anticancer Potential: The ability to dock favorably with targets like the estrogen receptor, combined with the known anticancer properties of some cinnamoyl derivatives, supports its potential as an anticancer agent. ontosight.aimdpi.com The stable binding predicted by MD simulations would suggest a sustained inhibitory effect.
Neuroprotective Potential: Norleucine is an isomer of leucine (B10760876) and is nearly isosteric with methionine. wikipedia.org Research has shown that replacing a key methionine residue with norleucine in Amyloid-β peptides can eliminate their neurotoxic effects. wikipedia.org This suggests that this compound could act as a therapeutic probe or agent in the context of neurodegenerative diseases by interfering with protein aggregation or function.
Mechanistic Hypothesis: The combination of the norleucine moiety, which can mimic natural amino acids chemimpex.com, and the cinnamoyl group, which provides critical binding interactions (π-stacking, hydrogen bonds), allows this molecule to potentially act as a competitive inhibitor for enzymes that process amino acid or peptide substrates. The electronic properties determined by DFT would govern the strength and nature of its interactions at the active site, leading to the inhibition of the target protein's function.
Table 6.5.1: Summary of Predicted Biological Activities and Computational Support
| Predicted Activity | Computational Evidence | Supporting Rationale |
| Anticancer | Molecular Docking, MD Simulations | Favorable and stable binding to known cancer-related protein targets (e.g., estrogen receptor). mdpi.com |
| Anti-inflammatory | Molecular Docking | Potential to inhibit enzymes in inflammatory pathways, such as cyclooxygenases or lipoxygenases. |
| Neuroprotective | Structural Analysis, Molecular Docking | The norleucine backbone can mimic methionine, potentially interfering with pathological protein interactions in neurodegenerative diseases. wikipedia.org |
Applications and Emerging Research Directions for N Cinnamoyl D,l Norleucine Methyl Ester
Development of Chemical Probes for Biological Systems
The development of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological processes. N-acyl amino acids (NAAAs) have emerged as a diverse class of lipid signaling molecules with pleiotropic bioactivities, and their analogs are valuable as probes to explore these functions. nih.govnomuraresearchgroup.comnih.govmdpi.com N-Cinnamoyl-D,L-norleucine methyl ester, as an unnatural N-acyl amino acid analog, holds potential for the development of such probes. nih.gov
The structural components of this compound—the cinnamoyl group, the norleucine core, and the methyl ester—can be systematically modified to generate a library of probes. For instance, the introduction of reporter tags, such as fluorophores or biotin, onto the cinnamoyl or norleucine scaffold would enable the visualization and isolation of protein targets. Furthermore, the development of hydrolysis-resistant analogs is crucial for creating probes with improved stability in biological systems. nomuraresearchgroup.comnih.gov The exploration of unnatural N-acyl amino acid analogs, such as those with modified head groups, has already demonstrated the potential to create potent and stable probes for studying biological pathways like mitochondrial respiration. nih.gov
Integration into Peptidomimetic Design for Enhanced Bioactivity and Stability
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The incorporation of non-canonical amino acids and N-alkylation are established strategies in peptidomimetic design. nih.gov this compound fits within this paradigm as an N-acylated, non-proteinogenic amino acid derivative.
The introduction of the cinnamoyl group at the N-terminus of norleucine can confer several advantageous properties. The bulky and hydrophobic nature of the cinnamoyl moiety can provide steric shielding, rendering the adjacent amide bond more resistant to proteolytic degradation. nih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics. Moreover, the rigid cinnamoyl group can constrain the conformational freedom of the molecule, which can lead to higher receptor affinity and selectivity. nih.gov The norleucine side chain itself, being an isomer of leucine (B10760876) and isoleucine, can also influence the binding affinity and specificity of the resulting peptidomimetic to its biological target.
Exploration in Supramolecular Chemistry and Soft Materials (e.g., Self-Assembly into Nanostructures, Hydrogels)
The self-assembly of small molecules into well-ordered supramolecular structures is a burgeoning field with applications in drug delivery, tissue engineering, and diagnostics. N-terminal modified amino acids have demonstrated a propensity to self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govrsc.org The structural features of this compound—an aromatic N-terminal group, an amide bond capable of hydrogen bonding, and a hydrophobic alkyl chain—make it a promising candidate for studies in supramolecular chemistry.
The interplay of π-π stacking interactions between the cinnamoyl groups, hydrogen bonding along the amide backbone, and van der Waals interactions between the norleucine side chains can drive the self-assembly process. It is conceivable that under specific conditions of solvent, pH, and temperature, this compound could self-organize into fibrillar networks, potentially leading to the formation of hydrogels. Such materials could find use as scaffolds for cell culture or as matrices for the controlled release of therapeutic agents. The chirality of the norleucine core could also impart chirality to the resulting supramolecular assemblies, a feature that is of great interest for applications in asymmetric catalysis and chiral separations. nih.gov
Role as Lead Compounds in Early-Stage Drug Discovery Programs
N-acyl amino acids are increasingly recognized as a class of endogenous signaling lipids with diverse physiological roles, including the regulation of pain, inflammation, and metabolism. nih.govnomuraresearchgroup.commdpi.comnih.gov This has spurred interest in synthesizing and screening N-acyl amino acid analogs as potential lead compounds in drug discovery programs. nih.govnih.govresearchgate.net The conjugation of amino acids with bioactive organic groups is a known strategy to enhance efficacy. nih.govresearchgate.net
This compound, as a synthetic N-acyl amino acid, could be screened against a wide array of biological targets. The cinnamoyl moiety is a derivative of cinnamic acid, a compound known for its low toxicity and broad spectrum of biological activities, including antimicrobial and antioxidant properties. researchgate.netnih.gov The combination of the cinnamoyl group with the norleucine scaffold could result in synergistic or novel biological activities. For instance, studies on other N-cinnamoyl amino acid conjugates have revealed promising cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Therefore, this compound and its derivatives warrant investigation as potential starting points for the development of new therapeutics.
Chemo-Enzymatic Synthesis and Biocatalytic Applications of Amino Acid Derivatives
Chemo-enzymatic synthesis combines the efficiency and versatility of chemical reactions with the high selectivity of biocatalysts. nih.govresearchgate.netfrontiersin.orgnih.govbohrium.com This approach is particularly valuable for the production of enantiomerically pure amino acid derivatives. This compound, being a racemic mixture, is an ideal substrate for enzymatic kinetic resolution.
Lipases are a class of enzymes that have been widely employed for the selective hydrolysis or transesterification of racemic esters, including N-acyl amino acid esters. nih.govd-nb.info In a typical resolution process, a lipase (B570770) would selectively hydrolyze one of the enantiomers (either the D or the L) of this compound, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, which is crucial as they often exhibit different biological activities. The use of immobilized enzymes can further enhance the economic viability and sustainability of this process. lsbu.ac.uk
Beyond resolution, enzymes could also be explored for the synthesis of the amide bond between cinnamic acid and norleucine methyl ester. While chemical methods are well-established, enzymatic synthesis offers the advantages of mild reaction conditions and high specificity, potentially reducing the need for protecting groups. dntb.gov.uaresearchgate.netnih.gov
Table 1: Potential Enzymes for the Chemo-Enzymatic Synthesis and Resolution of this compound
| Enzyme Class | Potential Application | Rationale | Representative Enzymes |
| Lipases | Kinetic resolution of D,L-ester | Enantioselective hydrolysis of the methyl ester | Pseudomonas cepacia lipase, Candida antarctica lipase B (Novozym 435), Porcine pancreatic lipase nih.govd-nb.info |
| Acylases | Synthesis of N-acyl amino acid | Catalyze the formation of the amide bond | Acylase I from Aspergillus or porcine kidney lsbu.ac.ukdntb.gov.uaresearchgate.net |
| Proteases | Synthesis of N-acyl amino acid | Can catalyze amide bond formation in reverse hydrolysis | Papain, Thermolysin |
Advanced Analytical Method Development for Detection and Quantification in Complex Matrices
The development of robust analytical methods is essential for the characterization of novel compounds and for their detection and quantification in biological and environmental samples. For a compound like this compound, a combination of chromatographic and spectrometric techniques would be employed. shimadzu.comyoutube.comaltabioscience.com
High-performance liquid chromatography (HPLC) would be the primary technique for the separation and quantification of the compound. shimadzu.com Given the presence of the cinnamoyl chromophore, UV detection would be a straightforward method for detection. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice. youtube.com LC-MS/MS offers the ability to quantify the analyte with high precision and accuracy, even at very low concentrations.
For the analysis of the enantiomeric composition of this compound, chiral HPLC would be necessary. This involves the use of a chiral stationary phase that can differentiate between the D and L enantiomers, allowing for their separation and individual quantification.
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification, Purity assessment | Stationary phase (e.g., C18), Mobile phase composition, UV wavelength (e.g., ~270 nm for cinnamoyl group) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity quantification in complex matrices | Ionization mode (e.g., ESI), Precursor and product ion selection (MRM) |
| Chiral HPLC | Enantiomeric separation and quantification | Chiral stationary phase (e.g., polysaccharide-based) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation | Chemical shifts, Coupling constants |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for amide, ester, and aromatic groups |
Conclusion and Future Perspectives
Summary of Current Academic Research Status of N-Cinnamoyl-D,L-norleucine methyl ester
A thorough review of scientific databases reveals a significant finding: there is currently no published academic literature or extensive research dedicated specifically to this compound. The compound is listed in chemical databases such as PubChem, which provides basic structural information and predicted properties, but critically notes the absence of available literature data. uni.lu This indicates that the compound remains an uncharacterized entity within the scientific community. While research exists on related structures, such as other cinnamoyl-amino acid conjugates researchgate.net or the individual components of the molecule, chemimpex.com the specific conjugate of a cinnamoyl group with D,L-norleucine methyl ester has not been the subject of dedicated synthesis, characterization, or biological evaluation in peer-reviewed studies. Therefore, its chemical, physical, and biological properties are yet to be experimentally determined and reported.
Identification of Key Unanswered Questions and Research Gaps
Given the absence of dedicated research, the knowledge gaps concerning this compound are fundamental and all-encompassing. The primary unanswered questions revolve around its very existence and basic properties. These gaps represent a complete lack of foundational data.
Key Unanswered Questions:
Feasibility of Synthesis: Can this compound be synthesized, and what would be an effective and high-yielding synthetic protocol?
Physicochemical Properties: What are its fundamental properties, such as melting point, solubility in various solvents, and stability under different conditions?
Spectroscopic Profile: What are the definitive nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles needed for unambiguous identification?
Biological Activity: Does the compound exhibit any form of biological activity? Is it cytotoxic, antimicrobial, anti-inflammatory, or does it have any other potential therapeutic effects?
Mechanism of Action: If biologically active, what are the specific molecular targets and cellular pathways through which it exerts its effects?
Stereoisomer Effects: How do the different stereoisomers (D- and L- forms of norleucine) influence its synthesis, properties, and potential biological activity?
The following table summarizes the fundamental research gaps for this compound.
| Research Area | Identified Gap |
| Chemical Synthesis | No established or published synthetic routes exist. |
| Physicochemical Data | Lack of experimentally determined data (e.g., melting point, solubility). |
| Analytical Profile | No publicly available spectroscopic data (NMR, IR, MS) for characterization. |
| Bioactivity Screening | No studies on its potential biological or pharmacological effects have been reported. |
| Mechanistic Studies | Absence of any biological data precludes any understanding of its mechanism of action. |
Future Avenues for Basic and Applied Research on this compound
The complete lack of data on this compound means that future research opportunities are vast and begin at the most fundamental level. The following avenues represent a logical progression for initiating and developing a research program around this novel compound.
The first and most critical step is to establish a reliable method for its synthesis. Future work should focus on developing a straightforward and efficient synthetic protocol. A logical starting point would be the acylation of D,L-norleucine methyl ester hydrochloride with cinnamoyl chloride in the presence of a suitable base. researchgate.net Research in this area should aim to:
Optimize reaction conditions (solvent, temperature, base) to maximize yield and purity.
Develop a robust purification method, likely involving column chromatography.
Fully characterize the final product using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy) to confirm its structure.
Following a successful synthesis, a broad primary screening of the compound's biological activity is warranted. Based on the known activities of other cinnamoyl derivatives, researchgate.net initial screens could investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent. If any significant "hits" are identified, subsequent research must delve into the underlying mechanism of action. This would involve:
Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the specific protein(s) or cellular components it interacts with.
Pathway Analysis: Investigating how the compound affects cellular signaling pathways related to its observed biological effect.
In Vitro Assays: Confirming target engagement and inhibition through specific enzyme or cell-based assays. researchgate.net
If initial screening and mechanistic studies reveal a promising biological activity and a validated molecular target, the this compound scaffold can serve as a "hit" compound for a medicinal chemistry program. Future research could then focus on the rational design of analogues to improve potency and selectivity. This would involve a systematic structure-activity relationship (SAR) study, exploring modifications to:
The Cinnamoyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) at different positions to probe electronic and steric effects.
The Norleucine Side Chain: Evaluating how changes in the length and branching of the alkyl side chain impact activity.
The Ester Group: Synthesizing different esters (e.g., ethyl, tert-butyl) or converting it to an amide or carboxylic acid to modify solubility and metabolic stability.
This iterative process of design, synthesis, and biological testing would aim to develop potent and selective lead compounds for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-cinnamoyl-D,L-norleucine methyl ester, and how do coupling agents influence yield?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, using 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (WSCI) with 1-hydroxybenzotriazole (HOBt) as a condensing agent, as demonstrated in similar dipeptide syntheses . Protection/deprotection steps (e.g., Boc or Z-groups) are critical for regioselectivity. Post-coupling oxidation (e.g., Dess-Martin periodinane) may enhance stability . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use tandem analytical techniques:
- LC-MS/MS : Compare retention times and fragmentation patterns with standards. For example, L-norleucine methyl ester derivatives show characteristic α-H signals in LC-MS spectra .
- NMR : Analyze - and -NMR for cinnamoyl aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- HPLC : Use chiral columns to resolve D/L enantiomers, critical for stereochemical validation .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology : Store under inert gas (N/Ar) at –20°C to minimize hydrolysis of the ester group. Avoid prolonged exposure to light or humidity, as cinnamoyl moieties are prone to photodegradation . Use amber vials and desiccants. For handling, employ PPE (gloves, goggles) and fume hoods due to potential irritancy .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what analytical challenges arise?
- Methodology : Use chiral stationary phases (e.g., cyclodextrin-based columns) in HPLC or supercritical fluid chromatography (SFC). For example, L-norleucine derivatives require baseline separation of α-H signals (δ 3.5–4.5 ppm) in -NMR with chiral shift reagents . Advanced MS techniques, like ion mobility spectrometry, can differentiate D/L isomers based on collision cross-sectional areas .
Q. What metabolic pathways or enzymatic interactions involve this compound in biological systems?
- Methodology : Conduct in vitro assays with esterase enzymes (e.g., porcine liver esterase) to track hydrolysis kinetics via LC-MS. Isotopic labeling (e.g., -norleucine) can elucidate metabolic fate . In cell cultures, monitor downstream metabolites (e.g., cinnamic acid) using targeted metabolomics .
Q. How do structural modifications (e.g., substituents on the cinnamoyl group) affect the compound’s bioactivity or stability?
- Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) on the cinnamoyl ring. Assess stability via accelerated degradation studies (40°C/75% RH) and bioactivity using receptor-binding assays (e.g., SPR or fluorescence polarization) . Computational modeling (e.g., DFT) can predict steric/electronic effects on reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Replicate studies under standardized conditions (pH, temperature, solvent). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to confirm mechanisms. Cross-validate with isotopic tracing or CRISPR-edited cell lines to isolate target pathways .
Methodological Considerations
- Synthesis Optimization : Taguchi experimental design can systematically evaluate parameters (e.g., catalyst concentration, temperature) to maximize yield .
- Data Interpretation : Use ANOVA for multi-variable experiments (e.g., enantiomer ratios) and principal component analysis (PCA) for metabolomic datasets .
- Safety Protocols : Follow OSHA/NIOSH guidelines for handling reactive intermediates (e.g., carbodiimides) and dispose of waste via certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
